2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF2N4O3S/c21-15-4-3-13(27(29)30)8-14(15)19(28)26(10-11-2-1-5-24-9-11)20-25-18-16(23)6-12(22)7-17(18)31-20/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEOEOPKBRKFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzothiazole core, introduction of the nitro group, and subsequent functionalization with the pyridin-3-ylmethyl group. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds to introduce the nitro group.
Knoevenagel condensation: This reaction is used to form carbon-carbon bonds between aldehydes or ketones and compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further functionalized.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Ammonia (NH3), thiols (R-SH).
Major Products
Oxidation products: Nitroso derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Structural Analogues in Benzamide-Thiazole Derivatives
Key analogues include:
Table 1: Structural Comparison of Benzamide-Thiazole Derivatives
Key Observations:
The 5-nitro group in the target compound is a stronger electron-withdrawing group than methoxy () or dichloro (), which may influence reactivity or binding interactions in biological systems.
Dual N-Substitution: Unlike analogues in , which feature single N-substituents (e.g., morpholinomethyl), the target compound incorporates pyridin-3-ylmethyl as a second N-substituent. This introduces steric bulk and opportunities for π-π stacking or hydrogen bonding with biological targets.
Molecular Weight and Physicochemical Properties :
Chromatographic and Spectroscopic Behavior
- Retention Time: highlights that structural features like nitro groups and fluorine substitution influence retention times in chromatographic analyses. The target compound’s polarity may result in intermediate retention compared to highly nonpolar (e.g., dichloro) or polar (e.g., methoxy) analogues .
- Spectral Characterization : Similar to compounds in , the target compound’s structure would require confirmation via $^1$H NMR (e.g., aromatic proton splitting patterns) and HRMS (to verify molecular ion peaks). Fluorine substituents may complicate NMR interpretation due to $^{19}$F-$^1$H coupling .
Biological Activity
2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against specific pathogens, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzothiazole ring, which is known for its diverse biological activities. Its molecular formula is C20H12ClF2N3OS, with a molar mass of 425.83 g/mol. The presence of chlorine and fluorine substituents contributes to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit key enzymes involved in cellular processes:
- Enzyme Inhibition : The compound may act as an inhibitor of cytochrome P450 enzymes and proteases, which are critical for drug metabolism and protein processing.
- Receptor Modulation : It may modulate the activity of G-protein coupled receptors (GPCRs), influencing various signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against several pathogens:
| Pathogen | Activity Level | IC50 (μM) |
|---|---|---|
| Mycobacterium tuberculosis | Significant | 1.35 - 2.18 |
| Staphylococcus aureus | Moderate | 15.62 |
| Candida albicans | Moderate | 15.62 |
These findings indicate that the compound exhibits promising activity against both bacterial and fungal strains.
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., HEK-293) revealed that the compound is nontoxic at effective concentrations, suggesting a favorable safety profile for further development.
Case Studies
- Anti-Tubercular Activity : In a study focused on anti-tubercular agents, derivatives similar to this compound were synthesized and tested against Mycobacterium tuberculosis. Compounds with structural similarities exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties found that this compound effectively inhibited Staphylococcus aureus and Candida albicans, with MIC values around 15.62 μg/mL . This highlights its potential as a broad-spectrum antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
